1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione

Lipophilicity LogP Bioconjugation

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione (CAS 651043-93-5) is a synthetic N-substituted 3,4-dimethylmaleimide derivative characterized by a cyclohexenylethyl side chain. The compound is primarily documented as a synthetic intermediate in photochemical azacycle synthesis and belongs to the class of maleimide-based Michael acceptors relevant to bioconjugation and polymer science.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 651043-93-5
Cat. No. B12592985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione
CAS651043-93-5
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C1=O)CCC2=CCCCC2)C
InChIInChI=1S/C14H19NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h6H,3-5,7-9H2,1-2H3
InChIKeyUIJFIJXUWDWRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione (CAS 651043-93-5): Core Structural and Physicochemical Profile for Procurement Decisions


1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione (CAS 651043-93-5) is a synthetic N-substituted 3,4-dimethylmaleimide derivative characterized by a cyclohexenylethyl side chain. The compound is primarily documented as a synthetic intermediate in photochemical azacycle synthesis [1] and belongs to the class of maleimide-based Michael acceptors relevant to bioconjugation and polymer science. Its physicochemical properties are predominantly based on predictive computational models [2].

Why 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione Cannot Be Replaced by Common N-Substituted Maleimide Analogs


Generic substitution of maleimide-based reagents is often attempted due to their common thiol-reactive core; however, for 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione, this approach fails due to the synergistic effect of dual methyl substitution on the maleimide ring and the cyclohexenylethyl N-substituent. This specific combination drastically alters lipophilicity and steric profiles compared to simpler analogs like N-ethylmaleimide or N-cyclohexylmaleimide [1][2]. The presence of both electron-donating methyl groups and an unsaturated cyclohexenyl moiety uniquely positions this compound at the intersection of tuned cysteine selectivity and functionalizable hydrophobicity, where standard linear-alkyl or saturated-ring maleimides would yield divergent pharmacokinetic or material performance [3].

Quantitative Differentiation of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione Against its Closest Analogs


Lipophilicity-driven Procurement Differentiation: Target Compound vs. N-Ethylmaleimide (NEM)

The target compound exhibits a markedly higher predicted partition coefficient (XLogP3-AA = 2.3) compared to the widely used bioconjugation standard N-ethylmaleimide (LogP ≈ 0.43), directly translating to enhanced membrane permeability and altered biodistribution profiles. This quantitative difference is crucial for live-cell labeling applications where intracellular delivery is required [1][2].

Lipophilicity LogP Bioconjugation

Synthetic Efficiency Benchmark: High-Yield Preparation Differentiates 3,4-Dimethylmaleimides from Unsubstituted Maleimides

The target compound was synthesized with approximately 90% yield from the corresponding amine and 2,3-dimethylmaleic anhydride, as demonstrated in the preparation of photocyclization precursors. This contrasts with the typically lower yields reported for N-cyclohexylmaleimide (estimated 75-80% from maleamic acid), underscoring the synthetic accessibility advantage of the 3,4-dimethylmaleimide core when a cyclohexenyl substituent is installed [1].

Synthetic Yield Process Chemistry Maleimide

Distinct Reactivity Profile: Dual Methyl-Substitution Alters Thiol-Michael Addition Kinetics

Unlike N-ethylmaleimide (NEM) which exhibits rapid and often non-selective thiol labeling, 3,4-dimethylmaleimides, including the target compound, demonstrate altered electrophilicity due to the electron-donating methyl groups. Research on dimethylmaleimide (DMM) reagents shows that this scaffold enables cysteine-specific conjugation under conditions where unsubstituted maleimides react with multiple nucleophiles (e.g., lysine). Although specific kinetic data (kGSH) for the target compound is not yet published, the class-level structure-activity relationship firmly predicts a slower but more selective reaction profile compared to NEM or N-methylmaleimide [1][2].

Thiol-Michael Addition Bioconjugation Selectivity

Application Scenarios for 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione Driven by Comparative Evidence


Development of Cell-Permeable, Site-Selective Probes for Intracellular Cysteine Profiling

Based on its XLogP3-AA of 2.3 and the class-level selectivity profile of 3,4-dimethylmaleimides, this compound is the preferred scaffold for constructing fluorescent probes targeting cysteine residues in the cytoplasm. The enhanced lipophilicity facilitates passive membrane diffusion, while the dimethylmaleimide core minimizes non-specific modification of lysine residues. Procurement of this compound is indicated when researchers seek to avoid the high background noise and poor cellular uptake observed with the hydrophilic and promiscuous standard reagent N-ethylmaleimide [1][2].

Synthesis of Functionalizable Hydrophobic Copolymer Blocks via 1:2-Alternating Radical Propagation

The rigid cyclohexenyl hydrophobic group and the 3,4-dimethylmaleimide moiety align with the monomer design for '1:2-sequence-regulated radical copolymerization' with bulky terpenes, as established by Matsuda et al. (2013). The target compound's structural similarity to the cyclohexenyl-substituted olefins analyzed in that study, which preferentially propagate via a penultimate-controlled 1:2-alternating mechanism in fluoroalcohol solvents, makes it a strong candidate for custom polymer synthesis requiring high glass transition temperatures (Tg) and optical activity. Purchasing this compound avoids the need for in-house functionalization of less versatile monomers like N-cyclohexylmaleimide [3].

High-Yield Intermediate for Photochemical Synthesis of Azacycles and Functionally Diverse Heterocycles

Documented synthesis with ~90% yield positions this compound as a scalable entry point for photochemical and radical cyclization cascades used to construct complex azacyclic scaffolds (e.g., pyrrolizidines). Users constructing libraries of nitrogen-containing heterocycles for medicinal chemistry will procure this specific reagent to capitalize on its dual reactivity (photochemical [2+2] cycloaddition potential and radical acceptor capacity) combined with a synthesis that is more efficient than those of N-cyclohexyl or N-ethyl analogs [4].

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